molecular formula C25H24N4O4 B8075703 2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester

2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester

Cat. No.: B8075703
M. Wt: 444.5 g/mol
InChI Key: STYVDYYCTQZFDE-CVKSISIWSA-N
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Description

2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester (hereafter referred to as Compound A) is a critical intermediate in synthesizing azilsartan, a potent angiotensin II receptor blocker (ARB) used to treat hypertension . Structurally, it features:

  • A benzimidazole core substituted with an ethoxy group at position 2.
  • A biphenyl-4-ylmethyl group at position 1, with a hydroxyamino iminomethyl moiety at the 2'-position of the biphenyl ring.
  • A methyl ester at the 7-carboxylic acid position.

The hydroxyamino iminomethyl group (-NH-C(=NH)-OH) distinguishes Compound A from other ARB intermediates, enabling unique hydrogen-bonding interactions with the angiotensin II receptor . Its synthesis involves reacting a nitrile precursor with hydroxylamine under alkaline conditions, yielding high-purity intermediates essential for azilsartan production .

Properties

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYVDYYCTQZFDE-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester typically involves multi-step organic reactions. One common method includes the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with ethyl 2-bromoacetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at 80°C for 2 hours . The reaction mixture is then poured into ice water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Compound A with structurally related benzimidazole derivatives and ARB intermediates:

Compound Name Key Structural Features Molecular Weight Pharmacological Role Key Differences from Compound A References
Candesartan Cilexetil Tetrazole group at 2'-position; cyclohexyloxycarbonyloxy ethyl ester 638.71 Prodrug (converted to candesartan) Tetrazole enhances solubility and receptor affinity; bulkier ester slows hydrolysis .
TCV-116 (Prodrug of CV-11974) Cyclohexyloxycarbonyloxy ethyl ester; tetrazole group 612.64 Long-acting ARB Similar biphenyl-tetrazole core but lacks hydroxyamino iminomethyl; prolonged duration .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives Fluorophenyl substituent; ester or amide side chains ~300–400 Metabolically stable ARB candidates Fluorine enhances metabolic stability; simpler substituents reduce synthetic complexity .
2-Ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benzimidazole Oxadiazole ring at 2'-position 456.45 ARB intermediate Oxadiazole’s electron-withdrawing nature alters electronic properties vs. iminomethyl .
Ethyl ester variant of Compound A Ethyl ester instead of methyl ester at 7-carboxylic acid 470.47 Synthetic intermediate Larger ester group affects pharmacokinetics (e.g., slower hydrolysis) .

Key Findings from Comparative Analysis

Fluorophenyl derivatives (e.g., ) prioritize metabolic stability over receptor interaction .

Prodrug Design :

  • Candesartan cilexetil and TCV-116 utilize bulky esters (e.g., cyclohexyloxycarbonyloxy) to delay hydrolysis, prolonging half-life. Compound A’s methyl ester is simpler but requires conversion to the active carboxylic acid form .

Synthetic Efficiency :

  • Compound A’s synthesis avoids tetrazole ring formation (a common ARB feature), simplifying production. However, hydroxylamine reactions require stringent pH control to minimize impurities .

Bioavailability: Oxadiazole-containing analogues () exhibit lower molecular weights (~456 vs.

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